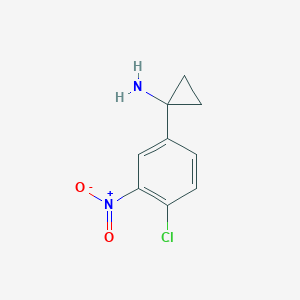
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is an organic compound with the molecular formula C9H9ClN2O2 It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a 4-chloro-3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, typically involves the reaction of cyclopropanamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution of the chlorine atom by nucleophiles. This mechanism is crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the 4-chloro-3-nitrophenyl group.
4-Chloro-3-nitroaniline: Contains the 4-chloro-3-nitrophenyl group but lacks the cyclopropane ring.
Cyclopropanamine, 1-(4-nitrophenyl)-: Similar structure but without the chlorine atom.
Uniqueness
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is unique due to the presence of both the cyclopropane ring and the 4-chloro-3-nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H9ClN2O2 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
1-(4-chloro-3-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-2-1-6(9(11)3-4-9)5-8(7)12(13)14/h1-2,5H,3-4,11H2 |
Clave InChI |
GKDYGZDTYBFEGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


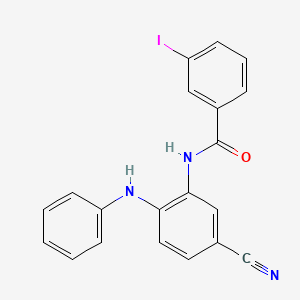
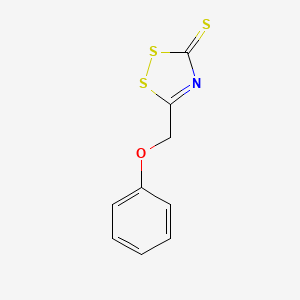
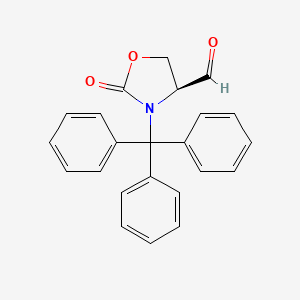
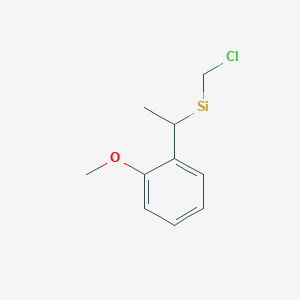


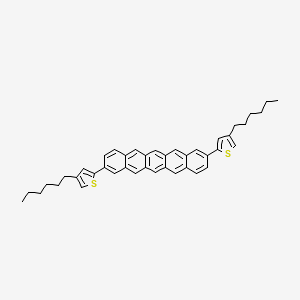
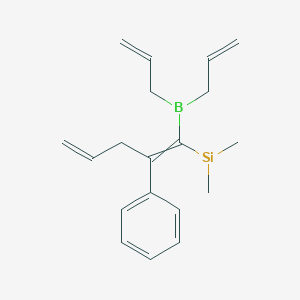
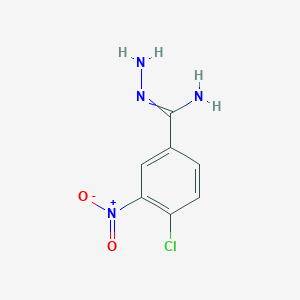
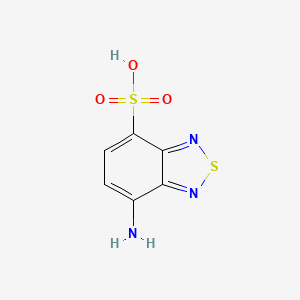
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)

![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)
